Benzene, 1-(1,2-dibromoethyl)-3-nitro-
CAS No.: 53534-16-0
Cat. No.: VC19629004
Molecular Formula: C8H7Br2NO2
Molecular Weight: 308.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53534-16-0 |
|---|---|
| Molecular Formula | C8H7Br2NO2 |
| Molecular Weight | 308.95 g/mol |
| IUPAC Name | 1-(1,2-dibromoethyl)-3-nitrobenzene |
| Standard InChI | InChI=1S/C8H7Br2NO2/c9-5-8(10)6-2-1-3-7(4-6)11(12)13/h1-4,8H,5H2 |
| Standard InChI Key | WMICFDUSGUAMPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)Br |
Introduction
Structural Characteristics and Nomenclature
Benzene, 1-(1,2-dibromoethyl)-3-nitro- is a halogenated aromatic compound featuring a benzene ring substituted with a nitro group at the 3-position and a 1,2-dibromoethyl chain at the 1-position. The nitro group (-NO₂) and dibromoethyl moiety (-CHBr-CH₂Br) are positioned such that the ethyl chain’s bromine atoms are vicinal (adjacent), creating a reactive center for further chemical transformations.
Key Structural Features:
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Nitro Group: Electron-withdrawing, meta-directing substituent.
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Dibromoethyl Chain: Introduction of two bromine atoms on adjacent carbons, enabling nucleophilic substitution or elimination reactions.
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The synthesis of this compound can be inferred from methodologies used for structurally analogous nitro-dibromoethylbenzenes. Two primary strategies are plausible:
Route 1: Bromination of 3-Nitroethylbenzene
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Nitration of Ethylbenzene: Ethylbenzene undergoes nitration under strong acidic conditions (HNO₃/H₂SO₄) to yield 3-nitroethylbenzene.
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Bromination of Ethyl Chain: The ethyl group is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light), selectively adding bromine atoms to the α- and β-positions of the ethyl chain.
Mechanistic Insight:
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Nitration: Electrophilic aromatic substitution, directed by the electron-donating ethyl group to the meta position.
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Bromination: Radical addition to the ethyl chain, facilitated by NBS and light, yielding 1,2-dibromoethyl substitution.
Limitations:
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Potential side reactions, such as over-bromination or ring bromination, due to the nitro group’s electron-withdrawing nature.
Route 2: Nitration of 1-(1,2-Dibromoethyl)Benzene
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Bromination of Ethylbenzene: Ethylbenzene is brominated to form 1,2-dibromoethylbenzene.
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Nitration: The benzene ring is nitrated under controlled conditions to introduce the nitro group at the 3-position.
Challenges:
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Brominated ethyl groups may undergo elimination (e.g., dehydrohalogenation) under acidic nitration conditions.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Bromination of Nitroethylbenzene | High regioselectivity for ethyl chain bromination | Risk of ring bromination |
| Nitration of Dibromoethylbenzene | Avoids nitro group interference during bromination | Potential elimination of Br atoms |
Physical and Chemical Properties
Physicochemical Data
Note: Direct experimental data for this compound is limited. Properties are extrapolated from structurally related compounds.
Nitro Group Reactions
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Reduction: Conversion to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd) or chemical reducing agents (e.g., Fe/HCl).
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Electrophilic Aromatic Substitution: Nitro group deactivates the ring, directing subsequent substitutions to the meta position.
Dibromoethyl Group Reactions
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Nucleophilic Substitution: Bromine atoms act as leaving groups in SN2 reactions.
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Elimination: Dehydrohalogenation to form a vinyl bromide (e.g., CH₂=CHBr).
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Cross-Coupling: Participation in Suzuki or Heck reactions if converted to a boronic ester or aryl halide.
Applications in Organic Synthesis
Intermediate in Pharmaceutical Synthesis
The compound’s dual functionality (nitro and dibromoethyl groups) enables it to serve as a precursor for bioactive molecules:
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Amine Derivatives: Reduction of the nitro group to an amine for the synthesis of aniline-based drugs.
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Alkylation Agents: Dibromoethyl chain as a leaving group for introducing alkyl or aryl groups onto nitrogen or oxygen nucleophiles.
Example Reaction Pathway:
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Amine Formation:
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Alkylation:
Role in Polymer Chemistry
The dibromoethyl group may participate in polymer cross-linking reactions, forming halogenated polymers with enhanced thermal stability.
Storage:
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Maintain in a cool, dry environment away from light.
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Compatible with inert solvents (e.g., hexane, toluene).
Comparative Structural Analysis
Isomeric and Functional Analogues
Impact on Reactivity:
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Ring Bromination: Higher electron deficiency, reduced electrophilic substitution.
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Alkyl Bromination: Enhanced nucleophilic displacement at α-C.
Research Gaps and Future Directions
Unexplored Reaction Pathways
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Catalytic Cross-Coupling: Potential for using the dibromoethyl group in palladium-catalyzed reactions.
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Biological Activity: No reported studies on cytotoxicity or enzyme inhibition (e.g., cytochrome P450).
Environmental Considerations
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Degradation Pathways: Photolytic or microbial breakdown of brominated aromatic compounds.
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Toxicity: Bioaccumulation potential in aquatic ecosystems.
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